1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
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Overview
Description
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is acetylcholinesterase . Acetylcholinesterase is an enzyme that is crucial for nerve function. It breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body. Inhibiting this enzyme can increase the concentration of acetylcholine, enhancing cholinergic function .
Mode of Action
This compound acts as an inhibitor of acetylcholinesterase . The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction prevents the enzyme from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels. This affects the cholinergic pathway , which plays a key role in numerous cognitive functions, including memory and learning . The increased acetylcholine can enhance synaptic neurotransmission in the brain, potentially improving cognitive function .
Result of Action
The result of the action of this compound is an increase in acetylcholine levels due to the inhibition of acetylcholinesterase . This can lead to enhanced cholinergic function, potentially improving cognitive function . Therefore, this compound may have potential therapeutic applications in conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of certain amino acids and other nitrogen-containing compounds. The nature of these interactions involves the formation of Schiff bases, which are intermediates in the transamination process.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in the regulation of neurotransmitter release and cellular metabolism . This modulation can lead to changes in cellular responses to external stimuli and alterations in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with TAAR1 involves binding to the receptor, which triggers a cascade of intracellular signaling events . This binding can result in the activation of downstream signaling pathways, ultimately affecting cellular function and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including alterations in neurotransmitter levels and metabolic disturbances . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as transaminases and other cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for the synthesis and degradation of various biomolecules, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with certain membrane transporters, facilitating its uptake and distribution within cells . This interaction affects its localization and accumulation in specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. The subcellular localization influences its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-methylbenzoic acid hydrazide with acetic anhydride to form the oxadiazole ring. The resulting intermediate is then treated with ethylamine to introduce the ethan-1-amine group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification process may involve crystallization, distillation, or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring may yield nitro derivatives, while reduction of the oxadiazole ring may produce amine derivatives.
Scientific Research Applications
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
- 1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
- 1-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
Uniqueness
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
1-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-5-3-4-6-9(7)11-14-13-10(15-11)8(2)12;/h3-6,8H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQPLHJTWOFHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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